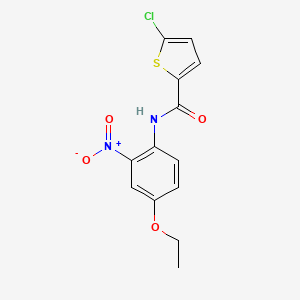
4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives involves multi-step reactions, starting with the base components like N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes. These derivatives are created through reactions that include cyclocondensation processes, yielding compounds with potential biological activities. The synthesis methods are characterized by their specificity towards generating compounds with intended functional groups and structures, confirmed through techniques such as IR, 1H-NMR, and mass spectrometry (Akbari et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography and spectroscopic methods, highlighting the planarity of the pyrimidine rings and the specific displacements of substituent atoms. These structural analyses reveal significant details about the electronic structures and polarization, which are critical for understanding the reactivity and interaction of these molecules (Trilleras et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving tetrahydropyrimidine derivatives often include Biginelli reactions, which are three-component reactions producing diverse compounds. Sodium hydrogen sulfate has been used as a catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, showcasing moderate to high yields and the importance of catalysts in these reactions (Gein et al., 2018).
Physical Properties Analysis
The physical properties, such as thermal and dielectric behavior, of similar compounds have been studied through techniques like powder XRD, FT–IR, SEM, TG–DTA–DSC, and 1H-NMR. These studies reveal stability up to certain temperatures, thermal decomposition patterns, and dielectric constants, which are crucial for understanding the material aspects of these compounds (Vyas et al., 2013).
Chemical Properties Analysis
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-10-15(17(24)22-12-6-4-5-11(19)9-12)16(23-18(25)21-10)13-7-2-3-8-14(13)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWLQZROEXENJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)

![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)
![3-(acetyloxy)-10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5111221.png)
![diethyl [4-(2,4-dimethylphenoxy)butyl]malonate](/img/structure/B5111222.png)

![N-(3,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5111231.png)
![4-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5111235.png)
![3,4-dichloro-N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5111240.png)
![1-(2-ethoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5111254.png)
![1-[3-(4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5111258.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5111260.png)
![N-{[benzyl(propyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5111289.png)